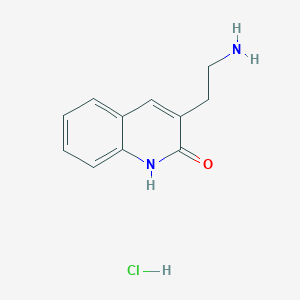3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride
CAS No.: 1266686-55-8
Cat. No.: VC4259933
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1266686-55-8 |
|---|---|
| Molecular Formula | C11H13ClN2O |
| Molecular Weight | 224.69 |
| IUPAC Name | 3-(2-aminoethyl)-1H-quinolin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2O.ClH/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14;/h1-4,7H,5-6,12H2,(H,13,14);1H |
| Standard InChI Key | AXZZEDZBJPNGLR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)N2)CCN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound features a quinoline backbone (a benzene ring fused to a pyridine ring) with a 2-aminoethyl substituent at position 3 and a ketone group at position 2. The hydrochloride salt enhances its solubility in polar solvents. Its molecular formula is CHClNO, with a molecular weight of 240.69 g/mol.
Key Structural Attributes:
-
Quinoline core: Provides aromaticity and planar geometry, facilitating π-π stacking interactions.
-
Aminoethyl side chain (-CHCHNH): Introduces basicity and potential for hydrogen bonding.
-
Hydrochloride salt: Improves stability and aqueous solubility.
Comparative Analysis with Related Compounds
| Compound | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride | 1266690-76-9 | CHClNO | -CHNH at C3 | 210.66 |
| 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride | 1266686-95-6 | CHClNO | -CHCHNH at C3; -CH at C7/C8 | 252.74 |
| Target Compound | Not reported | CHClNO | -CHCHNH at C3 | 240.69 |
The absence of methyl groups at positions 7 and 8 distinguishes the target compound from its dimethyl-substituted analog, potentially altering its electronic profile and bioactivity .
Synthesis and Manufacturing
Proposed Synthetic Route
While no direct synthesis protocol exists for the target compound, methodologies for analogous quinoline derivatives suggest the following steps:
-
Quinoline Core Formation:
-
Introduction of the Aminoethyl Side Chain:
-
Perform nucleophilic substitution at position 3 using ethylenediamine in the presence of a base (e.g., KCO).
-
-
Salt Formation:
-
Treat the free base with hydrochloric acid to yield the hydrochloride salt.
-
Critical Reaction Conditions:
-
Temperature: 80–100°C for Skraup synthesis.
-
Catalysts: Lewis acids (e.g., AlCl) for electrophilic substitution.
-
Purification: Recrystallization from ethanol or methanol.
Industrial Scalability
Large-scale production would optimize:
-
Continuous flow reactors to enhance yield and reduce side reactions.
-
Chromatographic techniques (e.g., HPLC) for high-purity isolation.
Physicochemical Properties
Calculated and Inferred Properties
Spectroscopic Data (Hypothetical)
-
H NMR (DMSO-d):
-
δ 2.65 (t, Hz, 2H, CHNH), 3.45 (q, 2H, NCH), 7.20–7.80 (m, 4H, aromatic protons).
-
-
IR (KBr):
-
3300 cm (N-H stretch), 1670 cm (C=O stretch).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume